Cas no 399-82-6 (S-2-Benzothiazolyl-L-cysteine)
S-2-Benzothiazolyl-L-cysteine structure
Product Name:S-2-Benzothiazolyl-L-cysteine
Numero CAS:399-82-6
MF:C10H10N2O2S2
MW:254.328599452972
CID:307013
PubChem ID:119392
Update Time:2025-04-19
S-2-Benzothiazolyl-L-cysteine Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Cysteine,S-2-benzothiazolyl-
- S-2-Benzothiazolyl-L-cysteine
- (2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
- S-(2-Benzothiazolyl)cysteine
- L-Cysteine, S-2-benzothiazolyl-
- SCHEMBL8963327
- S-(2-Benzothiazolyl)-L-cysteine
- CS-0270427
- BDBM50420203
- DTXSID30192947
- CHEMBL2074983
- 399-82-6
- s-(Benzo[d]thiazol-2-yl)-l-cysteine
- G74483
- (R)-2-Amino-3-(benzo[d]thiazol-2-ylthio)propanoic acid
- DTXCID70115438
- DB-266723
- S-(2-Benzothiazolyl)-cysteine
-
- Inchi: 1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
- Chiave InChI: KRBPTLCTECPKGY-LURJTMIESA-N
- Sorrisi: S(C1=NC2C=CC=CC=2S1)C[C@@H](C(=O)O)N
Proprietà calcolate
- Massa esatta: 254.0185
- Massa monoisotopica: 254.018
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 265
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.3
- Superficie polare topologica: 130A^2
Proprietà sperimentali
- Densità: 1.5
- Punto di ebollizione: 461.5°Cat760mmHg
- Punto di infiammabilità: 232.9°C
- Indice di rifrazione: 1.727
- PSA: 76.21
S-2-Benzothiazolyl-L-cysteine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B206785-100mg |
S-2-Benzothiazolyl-L-cysteine |
399-82-6 | 100mg |
$ 178.00 | 2023-04-19 | ||
| TRC | B206785-1g |
S-2-Benzothiazolyl-L-cysteine |
399-82-6 | 1g |
$ 1384.00 | 2023-04-19 | ||
| Enamine | EN300-345864-1g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 1g |
$743.0 | 2023-11-13 | |
| Enamine | EN300-345864-5g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 5g |
$2152.0 | 2023-11-13 | |
| Enamine | EN300-345864-10g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 10g |
$3191.0 | 2023-11-13 | |
| Enamine | EN300-345864-0.05g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 0.05g |
$174.0 | 2023-11-13 | |
| Enamine | EN300-345864-0.1g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 0.1g |
$257.0 | 2023-11-13 | |
| Enamine | EN300-345864-0.25g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 0.25g |
$367.0 | 2023-11-13 | |
| Enamine | EN300-345864-0.5g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 95% | 0.5g |
$579.0 | 2023-11-13 | |
| Enamine | EN300-345864-1.0g |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
399-82-6 | 1.0g |
$743.0 | 2023-02-22 |
S-2-Benzothiazolyl-L-cysteine Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
399-82-6 (S-2-Benzothiazolyl-L-cysteine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti